molecular formula C9H14N2O B7809785 1-(Furan-3-ylmethyl)piperazine

1-(Furan-3-ylmethyl)piperazine

Cat. No. B7809785
M. Wt: 166.22 g/mol
InChI Key: GBENEUKPWXEEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-ylmethyl)piperazine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 .


Molecular Structure Analysis

The molecular structure of piperazines, including 1-(Furan-3-ylmethyl)piperazine, is characterized by a six-membered ring containing two opposing nitrogen atoms . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .


Chemical Reactions Analysis

Piperazine compounds, including 1-(Furan-3-ylmethyl)piperazine, are known to be freely soluble in water and ethylene glycol, but insoluble in diethyl ether .


Physical And Chemical Properties Analysis

Piperazine compounds typically appear as clear, colorless liquids, or white crystalline solids. They are hygroscopic, meaning they readily absorb water from the environment . Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Safety And Hazards

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of damaging fertility .

properties

IUPAC Name

1-(furan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBENEUKPWXEEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-ylmethyl)piperazine

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